(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane
Brand Name: Vulcanchem
CAS No.: 303176-40-1
VCID: VC21140896
InChI: InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O
Molecular Formula: C18H19FO5S
Molecular Weight: 366.4 g/mol

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane

CAS No.: 303176-40-1

Cat. No.: VC21140896

Molecular Formula: C18H19FO5S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane - 303176-40-1

CAS No. 303176-40-1
Molecular Formula C18H19FO5S
Molecular Weight 366.4 g/mol
IUPAC Name [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1
Standard InChI Key SRYHEPKRXGABEM-AEFFLSMTSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O

Chemical and Physical Properties

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane (CAS: 303176-40-1) is a chiral, heterocyclic compound with distinctive structural features that contribute to its importance in pharmaceutical synthesis. The compound exists as a pale brown solid with specific solubility characteristics that facilitate its use in various synthetic applications .

PropertyValue
Molecular FormulaC18H19FO5S
Molecular Weight366.4 g/mol
Physical AppearancePale Brown Solid
SolubilityChloroform, Dichloromethane, Methanol
CAS Number303176-40-1

The compound's structure integrates several key functional groups: a 6-fluorochromane scaffold, a tosyl group, and two hydroxyl functionalities. The presence of the fluorine atom at the 6-position of the chromane ring imparts unique chemical properties, influencing both reactivity and biological activity. The tosyl group (-SO2-C6H4-CH3) serves as an excellent leaving group, making this compound particularly valuable in nucleophilic substitution reactions during the synthesis of more complex molecules.

Stereochemistry and Conformational Analysis

The stereochemical configuration of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is critical to its function in pharmaceutical synthesis. The compound possesses two stereogenic centers, with the 2S configuration at the chromane C-2 position and the 1'R configuration at the hydroxyl-bearing carbon of the side chain.

Research on chromane derivatives reveals a correlation between stereochemistry and specific rotation values. Studies have demonstrated that 2-substituted chromanes with defined absolute configurations show predictable patterns in their optical rotation data . This relationship between stereochemistry and optical rotation has proven valuable for confirming the absolute configuration of chromane derivatives without requiring more complex analytical techniques.

The chromane ring system exhibits a twist conformation that influences the compound's reactivity and physical properties. Quantum-chemical calculations using density functional theory (DFT) have confirmed the relationship between this helical conformation and the observed specific optical rotation (SOR) values .

Synthesis and Preparation Methods

A common synthetic approach involves:

  • Reduction of 6-fluorochromane-2-carboxylic acid to the corresponding aldehyde

  • Stereoselective addition to form the required hydroxyl-bearing stereocenter

  • Functionalization of the primary alcohol to introduce the tosyl group

The 6-fluorochromane scaffold itself is typically prepared through methods involving cyclization of appropriately substituted phenol derivatives. Recent patent literature describes improved methodologies for the preparation of 6-fluorochromane-2-formaldehyde, which serves as a precursor in related synthetic routes .

Stereoselective synthetic strategies are essential when preparing this compound, as the stereochemical configuration directly impacts its utility in nebivolol synthesis. Techniques such as asymmetric catalysis, chiral auxiliaries, or resolution of diastereomeric intermediates may be employed to achieve the required stereochemical outcomes.

Role in Nebivolol Synthesis

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane serves as a crucial intermediate in the synthesis of nebivolol, a β1-selective adrenergic receptor blocker used in the treatment of hypertension. Nebivolol exists as a racemic mixture in clinical applications, though its dextro-isomer exhibits significantly higher β-adrenoceptor blocking activity compared to the levo-isomer .

The tosyl group in (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane functions as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions in the nebivolol synthesis pathway. This reactivity enables the construction of the complex molecular architecture of nebivolol with precise stereochemical control.

The total synthesis of nebivolol typically involves:

  • Preparation of appropriate chromane building blocks with defined stereochemistry

  • Installation of the required functional groups with stereocontrol

  • Coupling reactions to assemble the complete molecular framework

  • Final deprotection and isolation of the target compound

Patent literature describes various approaches to nebivolol synthesis that utilize (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane or closely related intermediates . These methodologies often focus on developing more efficient and stereoselective routes to this valuable pharmaceutical agent.

Analytical Characterization

The characterization of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane typically involves a combination of spectroscopic and analytical techniques. While specific spectral data for this exact compound is limited in the available literature, studies on related compounds provide insight into the expected analytical profile.

Spectroscopic Analysis

For 6-fluorochromane derivatives, various spectroscopic techniques provide valuable structural information:

  • ¹⁹F NMR Spectroscopy: Essential for confirming fluorination at the 6-position, with chemical shifts typically between -110 to -130 ppm for aromatic fluorides.

  • IR Spectroscopy: Hydroxyl groups typically show characteristic absorption bands in the 3200-3600 cm⁻¹ region, while the tosyl group exhibits distinctive S=O stretching bands around 1350-1370 and 1150-1170 cm⁻¹.

  • X-ray Crystallography: Provides unambiguous structural confirmation, resolving bond angles and spatial arrangement of the molecule.

Chromatographic Methods

High-performance liquid chromatography (HPLC) using reversed-phase columns (e.g., C18) with UV detection at 254 nm represents a standard approach for assessing the purity of chromane derivatives. For chiral analysis, specialized chiral columns may be employed to evaluate enantiomeric purity.

Structure-Activity Relationships

The structural features of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane contribute to its specific reactivity profile and utility in pharmaceutical synthesis. The 6-fluoro substituent on the chromane ring influences both the electron distribution within the aromatic system and potential biological interactions.

The relationship between structure and function becomes particularly evident when examining the role of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane in nebivolol synthesis. The stereochemical control achieved through this intermediate directly impacts the pharmacological properties of the final drug product.

Comparison with Related Compounds

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane belongs to a broader family of substituted chromane derivatives that serve various roles in pharmaceutical synthesis. Comparing this compound with structurally related molecules provides insight into its distinctive properties and applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesApplications
(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromaneC18H19FO5S366.4Tosyl leaving group, defined stereochemistryNebivolol intermediate
6-Fluorochromane-2-carboxylic acidC10H9FO3196.18Carboxylic acid functionalitySynthetic precursor
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromaneC18H20FNO2301.36Benzylamino group, defined stereochemistryAntimicrobial research
6-Fluorochromane-2-carbonyl chlorideC10H8ClFO2214.62Reactive acyl chlorideOrganic synthesis, acylating agent

These structurally related compounds share the common 6-fluorochromane scaffold but differ in their functionalization and stereochemical configurations. Each compound exhibits specific reactivity patterns and applications in pharmaceutical synthesis and medicinal chemistry research.

Applications in Pharmaceutical Research

Beyond its role in nebivolol synthesis, the 6-fluorochromane scaffold present in (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane has demonstrated importance in broader pharmaceutical applications. Related compounds have shown potential in the development of antimicrobial agents and other bioactive molecules.

Research on derivatives of 6-fluorochromane has identified compounds with promising antimicrobial activity against both gram-positive and gram-negative bacterial strains, as well as various fungal species . For example, urea/thiourea derivatives incorporating the 6-fluorochromane moiety have exhibited notable antimicrobial properties comparable to reference standards.

The development of synthetic methodologies for accessing stereochemically defined chromane derivatives continues to expand the potential applications of these compounds in drug discovery efforts. The structural diversity achievable through various substitution patterns and stereochemical configurations provides a rich platform for exploring new bioactive molecules.

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